Nolatrexed Demonstrates Micromolar Cytotoxicity in Colorectal Cancer Cells, Contrasting with Nanomolar Potency of Classical Antifolates Raltitrexed and Pemetrexed
In p53 wild-type Lovo 92 colon cancer cells, nolatrexed exhibits an IC50 of 5.15 μM, which is approximately 168-fold higher (less potent) than raltitrexed (30.7 nM) and approximately 81-fold higher than pemetrexed (417 nM) [1]. This difference reflects the distinct cellular pharmacology of nonclassical versus classical antifolates.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5.15 μM (Lovo 92 cells) |
| Comparator Or Baseline | Raltitrexed: 30.7 nM; Pemetrexed: 417 nM (Lovo 92 cells) |
| Quantified Difference | Nolatrexed is 168-fold less potent than raltitrexed and 12-fold less potent than pemetrexed in this cell line |
| Conditions | Lovo 92 colon cancer cells; wild-type p53; 72-hour drug exposure; growth inhibition assay |
Why This Matters
Selection between nolatrexed and classical TS inhibitors requires awareness of their distinct potency ranges; researchers investigating non-RFC/non-FPGS-dependent TS inhibition should anticipate micromolar rather than nanomolar IC50 values.
- [1] Peters GJ, et al. Changes in the status of p53 affect drug sensitivity to thymidylate synthase (TS) inhibitors by altering TS levels. Br J Cancer. 2007;96(5):769-775. View Source
